Cas no 7159-86-6 (3α,6β-Ditigloyloxytropan-7β-ol)

3α,6β-Ditigloyloxytropan-7β-ol structure
7159-86-6 structure
Product name:3α,6β-Ditigloyloxytropan-7β-ol
CAS No:7159-86-6
MF:C18H27NO5
Molecular Weight:337.41068
CID:1080674
PubChem ID:12960452

3α,6β-Ditigloyloxytropan-7β-ol 化学的及び物理的性質

名前と識別子

    • 3α,6β-Ditigloyloxytropan-7β-ol
    • 3alpha,6beta-Ditigloyloxytropan-7beta-ol
    • Ditigloylteloidine
    • [ "" ]
    • FRQMNJFBOJQRAQ-JMQWPVDRSA-N
    • 3,6-Ditigloyloxy-7-hydroxytropane
    • CHEBI:169768
    • 3,6,7-Tropanetriol, 3,6-ditiglate
    • 3,6-ditigloyloxytropan-7-ol
    • 7159-86-6
    • 7-Hydroxy-3,6-bis(tigloyloxy)tropane
    • [6-hydroxy-8-methyl-7-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, 7-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3,6-diyl ester
    • 7-Hydroxy-3,6-ditigloyloxytropane
    • Tiglic acid, 7-hydroxy-3,6-tropanediyl ester
    • AKOS032948977
    • [(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
    • Teloidine, 3,6-ditiglate
    • FS-8689
    • Tiglic acid, 7-hydroxy-3alpha,6beta-tropanediyl ester
    • 3Y82VC79FD
    • Crotonic acid, 2-methyl-, 7beta-hydroxy-1alphaH,5alphaH-tropane-3alpha,6beta-diyl ester, (E,E)-
    • 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3,6-bis(2-methylcrotonate), (E,E)-
    • DTXSID901316100
    • 3??,6??-Ditigloyloxytropan-7??-ol
    • AKOS040763113
    • 2-Butenoic acid, 2-methyl-, 7-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3,6-diyl ester, [1S-[1alpha,3beta(E),5alpha,6alpha(E),7alpha]]-
    • インチ: InChI=1S/C18H27NO5/c1-6-10(3)17(21)23-12-8-13-15(20)16(14(9-12)19(13)5)24-18(22)11(4)7-2/h6-7,12-16,20H,8-9H2,1-5H3/b10-6+,11-7+
    • InChIKey: FRQMNJFBOJQRAQ-JMQWPVDRSA-N
    • SMILES: CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)C(=CC)C)O

計算された属性

  • 精确分子量: 337.18900
  • 同位素质量: 337.18892296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 568
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 76.1Ų

じっけんとくせい

  • Color/Form: Oil
  • 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: 微溶性(1.7 g/l)(25ºC)、
  • PSA: 76.07000
  • LogP: 1.51760

3α,6β-Ditigloyloxytropan-7β-ol Security Information

  • 储存条件:Store at room temperature, 2-8 ℃ is better

3α,6β-Ditigloyloxytropan-7β-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Cooke Chemical
M2032135-5mg
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6 95%
5mg
RMB 2660.00 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6042-5 mg
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
5mg
¥5365.00 2022-04-26
TargetMol Chemicals
TN6042-5 mg
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6 98%
5mg
¥ 3,940 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6042-1 mL * 10 mM (in DMSO)
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087505-5mg
Ditigloylteloidine
7159-86-6
5mg
¥4733.00 2024-05-02
TargetMol Chemicals
TN6042-1 ml * 10 mm
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN6042-5mg
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
5mg
¥ 3940 2024-07-20
A2B Chem LLC
AH21227-5mg
3alpha,6beta-Ditigloyloxytropan-7beta-Ol
7159-86-6
5mg
$702.00 2024-04-19
TargetMol Chemicals
TN6042-1 ml * 10 mm
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
1 ml * 10 mm
¥ 4040 2024-07-24
TargetMol Chemicals
TN6042-5mg
3α,6β-Ditigloyloxytropan-7β-ol
7159-86-6
5mg
¥ 3940 2024-07-24

3α,6β-Ditigloyloxytropan-7β-ol 関連文献

3α,6β-Ditigloyloxytropan-7β-olに関する追加情報

Introduction to 3α,6β-Ditigloyloxytropan-7β-ol (CAS No. 7159-86-6): A Compound with Emerging Potential in Chemical Biology and Medicinal Chemistry

3α,6β-Ditigloyloxytropan-7β-ol, identified by its unique Chemical Abstracts Service (CAS) number 7159-86-6, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This triterpenoid derivative, characterized by its ditigloyl ester groups at the 3α and 6β positions of the tropan-7β-ol backbone, exhibits a complex molecular architecture that suggests multifaceted biological activities. The compound's synthesis and pharmacological evaluation have been subjects of extensive research, particularly in the context of developing novel therapeutic agents.

The structural features of 3α,6β-Ditigloyloxytropan-7β-ol make it a promising candidate for further investigation. The presence of two tiglic acid esters introduces hydrophobicity and potential interactions with biological targets, while the tropan-7β-ol moiety is known for its pharmacophoric properties. These characteristics have positioned the compound as a subject of interest for researchers exploring neuropharmacological and anti-inflammatory applications.

Recent advancements in the study of 3α,6β-Ditigloyloxytropan-7β-ol have highlighted its potential in modulating biological pathways relevant to neurological disorders. Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical for regulating mood, cognition, and motor function. The ditigloyl groups are hypothesized to enhance binding affinity to specific receptors or enzymes, thereby influencing signal transduction pathways.

In vitro studies have demonstrated that 3α,6β-Ditigloyloxytropan-7β-ol exhibits properties that could be beneficial in addressing conditions such as depression and anxiety. The compound's ability to modulate serotonin receptor activity has been a focal point of investigation, with preliminary findings suggesting potential therapeutic efficacy comparable to existing pharmacotherapies. Additionally, its structural similarity to known psychoactive compounds suggests that it may possess both agonistic and antagonistic effects depending on the target receptor.

Beyond its neuropharmacological potential, 3α,6β-Ditigloyloxytropan-7β-ol has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders and autoimmune conditions. Studies have shown that this compound can inhibit key inflammatory cytokines and enzymes, such as COX-2 and NF-κB, which are central to the inflammatory response. The molecular interactions mediating these effects are under active investigation to better understand the compound's mechanism of action.

The synthesis of 3α,6β-Ditigloyloxytropan-7β-ol presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, which is crucial for biological activity. Techniques such as chiral resolution and asymmetric synthesis have been instrumental in producing derivatives with enhanced pharmacological profiles. These synthetic advancements not only facilitate research but also open avenues for structural optimization.

Future directions in the study of 3α,6β-Ditigloyloxytropan-7β-ol include preclinical trials to evaluate its safety and efficacy in animal models of neurological disorders. Additionally, computational modeling and molecular dynamics simulations are being used to predict how the compound interacts with biological targets at an atomic level. These computational approaches can accelerate the discovery process by identifying potential lead compounds and optimizing their properties before experimental validation.

The integration of traditional pharmacological screening with modern biotechnological tools has significantly enhanced our understanding of 3α,6β-Ditigloyloxytropan-7β-ol's therapeutic potential. High-throughput screening (HTS) has been employed to identify new bioactivities associated with this compound, while CRISPR-Cas9 gene editing techniques are being used to develop animal models that can more accurately predict human responses. Such interdisciplinary approaches are essential for translating laboratory findings into clinical applications.

The environmental impact of synthesizing and utilizing 3α,6β-Ditigloyloxytropan-7β-ol is also a consideration in contemporary research. Sustainable synthetic routes are being developed to minimize waste and reduce reliance on hazardous reagents. Green chemistry principles are being applied to optimize reaction conditions, ensuring that future production processes are both efficient and environmentally friendly.

In conclusion,3α,6β-Ditigloyloxytropan-7β-ol (CAS No. 7159-86-6) represents a significant area of research with promising applications in chemical biology and medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable compound for further exploration. As research continues to uncover new insights into its mechanisms of action,3α,6β-Ditigloyloxytropan-7β-ol holds considerable potential for developing novel therapeutic strategies across multiple disease domains.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.